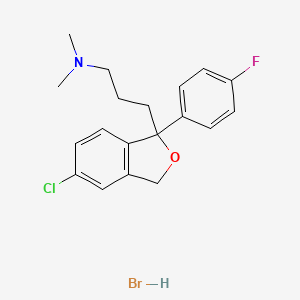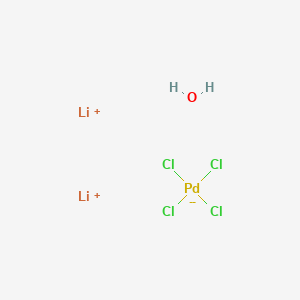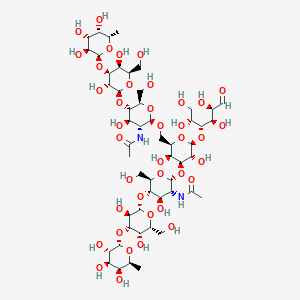
1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane hydrobromide
Übersicht
Beschreibung
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Citalopram Related Compound G is a related impurity found in the drug Citalopram. Citalopram is a racemic bicyclic phthalane derivative and is a potent anti-depressant drug, that acts by inhibition of serotonin uptake.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane hydrobromide demonstrates significant potential as a neurokinin-1 (NK1) receptor antagonist. This compound exhibits high efficacy in preclinical tests relevant to clinical efficacy in conditions like emesis and depression, highlighting its potential therapeutic application in these areas (Harrison et al., 2001).
Polymer Research
This compound is also relevant in polymer science, particularly in the synthesis of aromatic copolyethers containing 1,3,4-oxadiazole rings and fluorene groups. These polymers demonstrate high thermal stability and desirable electrical insulating properties, making them potentially useful in various industrial applications (Hamciuc et al., 2009).
Fluorescent Probes for β-Amyloid
It plays a role in the development of fluorescent probes for β-amyloids, which are instrumental in Alzheimer's disease research. The synthesis of compounds related to this compound has led to the creation of probes with high binding affinities, aiding in the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Antibacterial and Anthelmintic Activity
Research on derivatives of this compound has shown potential in the field of medicinal chemistry, particularly in the synthesis and evaluation of compounds for antibacterial and anthelmintic activities. These findings are important for the development of new therapeutic agents (Sanjeevarayappa et al., 2015).
Enantioselective Fluorosensing
This compound contributes to the synthesis of enantioselective fluorosensors, which are critical in the field of analytical chemistry for chiral discrimination. Such applications are crucial in pharmaceuticals where the enantiomeric purity of drugs can significantly affect their efficacy and safety (Mei et al., 2006).
Chiral Discrimination in Liquid Chromatography
Chromatographic enantioseparation studies involving derivatives of this compound have shown promising results in the field of analytical chemistry, particularly in chiral discrimination, which is essential in the separation of enantiomers (Yashima et al., 1996).
Exploration of Chemical Reactivity
The compound has been instrumental in exploring different aspects of chemical reactivity, including the behavior of atropisomers and reactions with various electrophiles, expanding our understanding of organic synthesis and reaction mechanisms (Leroux et al., 2005).
Fluorophore Incorporation in Proteins
Incorporation of fluorescent amino acids related to this compound into proteins provides a vital tool in studying protein structure and dynamics. This has applications in both in vitro and in vivo studies, aiding in the understanding of protein function and interactions (Summerer et al., 2006).
Corrosion Inhibition
The compound has applications in corrosion inhibition studies. Derivatives of this compound have shown efficacy as corrosion inhibitors, which is crucial in material science and engineering for protecting metals from corrosion (Fouda et al., 2019).
Biochemische Analyse
Biochemical Properties
5-Chlorodescyano Citalopram Hydrobromide interacts with various enzymes, proteins, and other biomolecules. It is known to influence the serotonin reuptake process, making it a key player in biochemical reactions involving serotonin . The compound’s interaction with the serotonin transporter (SERT) is particularly noteworthy, as it inhibits the reuptake of serotonin, thereby increasing its availability .
Cellular Effects
The effects of 5-Chlorodescyano Citalopram Hydrobromide on cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to have toxic effects in seizure models .
Molecular Mechanism
The molecular mechanism of action of 5-Chlorodescyano Citalopram Hydrobromide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enhances serotonergic transmission through the inhibition of serotonin reuptake .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chlorodescyano Citalopram Hydrobromide change over time. It has been observed to have harmful toxic effects in seizure models
Dosage Effects in Animal Models
The effects of 5-Chlorodescyano Citalopram Hydrobromide vary with different dosages in animal models. High doses of the compound have been associated with QT prolongation, a measure of delayed ventricular repolarization, which is a risk factor for torsade de pointes .
Metabolic Pathways
5-Chlorodescyano Citalopram Hydrobromide is involved in several metabolic pathways. It interacts with enzymes such as CYP2C19, CYP3A4, and CYP2D6, which are involved in its metabolism .
Eigenschaften
IUPAC Name |
3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO.BrH/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19;/h4-9,12H,3,10-11,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWZQMAPPMWBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332724-08-9 | |
| Record name | 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332724089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-FLUOROPHENYL)-1-(3-DIMETHYLAMINOPROPYL)-5-CHLOROPHTHALANE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813308OAJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3,3-diphenylpropyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B569749.png)




![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)
![Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B569764.png)
![(3S,4S,7R,13S)-N-[(2S)-1-[(2S)-6-amino-1-[(Z)-1-[2-[[(1S,4S,7S,10S,14R,17Z,23S)-7-benzyl-3,6,9,15,21,24-hexahydroxy-4-(2-hydroxy-2-iminoethyl)-23-[(4-hydroxyphenyl)methyl]-12,19-dithia-2,5,8,16,22,25-hexazabicyclo[12.6.5]pentacosa-2,5,8,15,17,21,24-heptaen-10-yl]imino]-2-hydroxyethyl]imino-1-hydroxybut-2-en-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxypropan-2-yl]-3-[[[(3R,6S,9S,12S,15S)-12-(4-aminobutyl)-15-[[(2S)-2-[[(2S,3S)-2-amino-1-hydroxy-3-methylpentylidene]amino]-1-hydroxypropylidene]amino]-9-benzyl-5,8,11,14-tetrahydroxy-6-(2-methylpropyl)-1-thia-4,7,10,13-tetrazacyclohexadeca-4,7,10,13-tetraen-3-yl]-hydroxymethylidene]amino]-9,12-dihydroxy-4-methyl-2-oxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadeca-8,11-diene-7-carboximidic acid](/img/structure/B569765.png)


